molecular formula C20H20N2O3S B2479109 3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide CAS No. 899732-76-4

3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide

Cat. No.: B2479109
CAS No.: 899732-76-4
M. Wt: 368.45
InChI Key: LASFWWNHITXLRX-UHFFFAOYSA-N
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Description

3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide typically involves a modular synthetic strategy that includes 8-aminoquinoline directed C–H arylation and transamidation chemistry . The process begins with the installation of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold using palladium catalysis. This is followed by directing group cleavage and further diversification through a one-pot, two-step transamidation procedure .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that ensure high efficiency and modularity. The use of palladium-catalyzed C–H functionalization and transamidation chemistry allows for the production of structurally diverse benzofuran derivatives, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of amyloid beta (Aβ42) aggregation, which is relevant to Alzheimer’s disease research.

    Medicine: Explored for its neuroprotective properties and potential therapeutic applications in neurodegenerative diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-phenylbenzofuran-2-carboxamide: Another benzofuran derivative with similar biological activities.

    N-phenylbenzo[b]thiophene-2-carboxamide: A related compound with comparable properties.

Uniqueness

3-(4-(p-Tolylthio)butanamido)benzofuran-2-carboxamide stands out due to its specific substitution pattern and the presence of the p-tolylthio group, which imparts unique chemical and biological properties. Its ability to modulate amyloid beta aggregation and provide neuroprotection highlights its potential as a valuable tool in Alzheimer’s disease research .

Properties

IUPAC Name

3-[4-(4-methylphenyl)sulfanylbutanoylamino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-13-8-10-14(11-9-13)26-12-4-7-17(23)22-18-15-5-2-3-6-16(15)25-19(18)20(21)24/h2-3,5-6,8-11H,4,7,12H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LASFWWNHITXLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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